2-Nitro-1,3-thiazole-4-carbonyl chloride
Description
Significance of Thiazole (B1198619) Scaffolds in Contemporary Chemical Research
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a ubiquitous and vital scaffold in contemporary chemical research, particularly in medicinal chemistry. google.comlibretexts.org Its significance stems from its presence in numerous biologically active natural and synthetic compounds. google.com A prime example from nature is Thiamine (Vitamin B1), which contains a thiazole ring and is essential for metabolism. libretexts.org
The versatility of the thiazole nucleus is further demonstrated by its incorporation into a wide range of pharmaceuticals. ekb.eg It forms an essential part of the penicillin nucleus and is found in drugs with diverse therapeutic applications, including antimicrobial (e.g., Sulfathiazole), antiretroviral (e.g., Ritonavir), and antifungal (e.g., Abafungin) activities. google.comlibretexts.orgekb.eg Beyond infectious diseases, thiazole derivatives have been developed as anticancer agents (e.g., Tiazofurin), anti-inflammatory drugs (e.g., Meloxicam), and antihistaminics. google.comrsc.org The aromatic and planar structure of the thiazole ring allows it to act as a bioisostere for other functional groups and to engage in various interactions with biological targets. chemicalbook.com This broad spectrum of biological activity has cemented the thiazole scaffold as a "privileged structure" in drug discovery, continually inspiring the design and synthesis of new therapeutic agents. researchgate.netchemimpex.com
| Compound | Class | Significance |
| Thiamine (Vitamin B1) | Natural Product | Essential coenzyme in metabolism. google.com |
| Ritonavir | Antiretroviral | Used in the treatment of HIV/AIDS. google.comekb.eg |
| Sulfathiazole | Antimicrobial | An early sulfonamide antibiotic. ekb.eg |
| Tiazofurin | Anticancer | Exhibits antineoplastic activity. researchgate.net |
| Meloxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID). rsc.org |
Strategic Importance of Carbonyl Chloride Functionality in Synthetic Methodologies
Carbonyl chlorides, also known as acyl chlorides, are among the most reactive derivatives of carboxylic acids and serve as exceptionally important intermediates in organic synthesis. wikipedia.orgresearchgate.net Their strategic importance lies in their high electrophilicity, which facilitates a broad range of nucleophilic acyl substitution reactions. nih.govnih.gov The carbonyl carbon in an acyl chloride is bonded to both a highly electronegative oxygen atom and a chlorine atom. nih.gov Both atoms strongly pull electron density away from the carbon, rendering it significantly electron-deficient and highly susceptible to attack by nucleophiles. nih.govnih.gov
This heightened reactivity allows for the efficient synthesis of other carboxylic acid derivatives under mild conditions. biosynth.com Acyl chlorides readily react with:
Water to form carboxylic acids. nih.gov
Alcohols to form esters. nih.gov
Ammonia and Amines to form primary, secondary, or tertiary amides. nih.gov
Carboxylate salts to form acid anhydrides. organic-chemistry.org
The reaction proceeds via a highly reliable nucleophilic addition-elimination mechanism. biosynth.commasterorganicchemistry.com The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is a common and critical step in many multi-step syntheses. biosynth.com This transformation activates the carboxyl group, enabling the construction of complex molecules by forming new carbon-heteroatom bonds with a wide variety of nucleophiles. wikipedia.org
| Nucleophile (Nu-H) | Product | Byproduct |
| Water (H₂O) | Carboxylic Acid (R-COOH) | HCl |
| Alcohol (R'-OH) | Ester (R-COOR') | HCl |
| Ammonia (NH₃) | Primary Amide (R-CONH₂) | HCl |
| Primary Amine (R'-NH₂) | Secondary Amide (R-CONHR') | HCl |
| Secondary Amine (R'₂NH) | Tertiary Amide (R-CONR'₂) | HCl |
Role and Impact of Nitro Substituents in Heterocyclic Chemistry
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, and its incorporation into heterocyclic rings has a profound impact on their electronic properties and reactivity. biosynth.comcymitquimica.com Through a combination of strong inductive and resonance effects, the nitro group significantly reduces the electron density of the aromatic scaffold to which it is attached. biosynth.comlibretexts.org
This electron-withdrawing nature deactivates the heterocyclic ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SₙAr) reactions, a transformation that is typically difficult for electron-rich heterocycles. chemicalbook.com The presence of a nitro group can stabilize anionic intermediates (Meisenheimer complexes) formed during nucleophilic attack, thereby lowering the activation energy for substitution.
Furthermore, the nitro group plays a crucial role in medicinal chemistry, where it can be considered both a pharmacophore and a toxicophore. Its presence can enhance the biological activity of a molecule; for instance, nitro-containing aromatic compounds are known for their antiparasitic and antibacterial properties. The biological activity is often attributed to the in-vivo reduction of the nitro group to reactive radical species that can cause cellular damage to pathogens. However, this same mechanism can also be responsible for toxicity in host organisms. The strong electron-withdrawing and hydrogen-bonding capabilities of the nitro group also influence a molecule's polarity and its ability to bind to biological targets. When attached to a thiazole ring, a nitro group is expected to decrease the basicity and nucleophilicity of the heterocycle.
Research Context and Scope for 2-Nitro-1,3-thiazole-4-carbonyl chloride
This compound is a specialized chemical reagent designed for use as a building block in advanced organic synthesis. Its structure is not that of a final product but rather a highly reactive intermediate, intended for the construction of more complex molecules. The research context for this compound lies at the intersection of heterocyclic and medicinal chemistry, where the goal is to synthesize novel compounds with potential biological activity.
The synthesis of this compound would typically be achieved by treating its corresponding carboxylic acid, 2-nitro-1,3-thiazole-4-carboxylic acid, with a standard chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this type of transformation, efficiently converting the carboxylic acid's hydroxyl group into the highly reactive carbonyl chloride. google.comlibretexts.org This reaction is a fundamental and widely used method for activating carboxylic acids towards nucleophilic acyl substitution.
The primary scope of this compound is its use in derivatization reactions. By reacting it with a diverse range of nucleophiles, chemists can readily synthesize libraries of 2-nitro-1,3-thiazole-4-carboxamides, -esters, and other related compounds. Given the established biological importance of both thiazole and nitro-aromatic moieties, these resulting derivatives are prime candidates for screening in drug discovery programs, for example, as potential antimicrobial, antifungal, or anticancer agents. nih.gov The carbonyl chloride acts as a versatile chemical handle, allowing for the systematic introduction of various substituents at the 4-position of the nitro-thiazole core to explore structure-activity relationships (SAR).
Properties of this compound
| Property | Value |
| CAS Number | 43029-01-2 |
| Molecular Formula | C₄HClN₂O₃S |
| Molecular Weight | 192.58 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
43029-01-2 |
|---|---|
Molecular Formula |
C4HClN2O3S |
Molecular Weight |
192.58 g/mol |
IUPAC Name |
2-nitro-1,3-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C4HClN2O3S/c5-3(8)2-1-11-4(6-2)7(9)10/h1H |
InChI Key |
BYKKFRHDUHEMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Synthetic Strategies for 2 Nitro 1,3 Thiazole 4 Carbonyl Chloride and Its Key Precursors
Methodologies for 1,3-Thiazole Core Construction
The formation of the 1,3-thiazole ring is a cornerstone of synthesizing numerous biologically active and industrially significant compounds. Various methods have been developed, ranging from classic condensation reactions to modern, environmentally conscious protocols.
The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, is a classic and versatile method involving the reaction of an α-halocarbonyl compound with a thioamide. Over the years, several modifications have been developed to improve yields, expand substrate scope, and enhance stereoselectivity.
One notable modification is the Holzapfel-Meyers-Nicolaou procedure, which is particularly useful for synthesizing chiral thiazoles without significant loss of optical purity. researchgate.net This approach involves the cyclocondensation of a thioamide with an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate. This intermediate is subsequently dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the final thiazole product. researchgate.net
Another modified approach involves multi-component, one-pot reactions. For instance, a three-component condensation of an α-bromoacetyl derivative, thiourea (B124793), and various substituted benzaldehydes can be used to assemble complex thiazole derivatives in a single step, often facilitated by a reusable catalyst. masterorganicchemistry.com These methods offer advantages in terms of procedural simplicity and efficiency. masterorganicchemistry.comnih.gov
The most fundamental Hantzsch synthesis involves the direct cyclization of thiourea or its derivatives with α-halocarbonyl compounds, such as α-bromoketones. nih.gov This reaction provides a direct route to 2-aminothiazole (B372263) derivatives, which are valuable precursors for further functionalization. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring. mjcce.org.mk
This method is widely applicable and can be carried out under various conditions. For example, the reaction of substituted thiosemicarbazones with ethyl-2-chloroacetoacetate is a common application of the Hantzsch reaction to produce highly functionalized thiazoles. google.com The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles by simply varying the thiourea and α-halocarbonyl starting materials. nih.gov
| Method | Key Reactants | Primary Product Type | Key Features |
|---|---|---|---|
| Modified Hantzsch (Holzapfel-Meyers-Nicolaou) | Thioamide, α-Halocarbonyl | Chiral Thiazoles | Stereoselective; proceeds via a hydroxythiazoline intermediate. researchgate.net |
| Modified Hantzsch (Multi-component) | α-Bromoacetyl compound, Thiourea, Aldehyde | Substituted Hantzsch Thiazoles | One-pot synthesis; efficient for creating diverse derivatives. masterorganicchemistry.com |
| Classic Hantzsch Cyclization | Thiourea derivative, α-Halocarbonyl compound | 2-Aminothiazole derivatives | Fundamental, versatile, and widely used for core thiazole synthesis. nih.gov |
In recent years, significant efforts have been directed towards developing greener synthetic routes for thiazoles that minimize waste and avoid harsh conditions. google.com Several catalyst-free and environmentally friendly protocols have emerged.
One such method involves the solid-state reaction of α-bromoketones, thiosemicarbazide, and aldehydes by grinding them together in a mortar and pestle at room temperature. google.com This solvent-free approach offers high yields, rapid reaction times, and a simple workup procedure, making it an attractive green alternative. google.com Similarly, performing the Hantzsch condensation of 2-bromoacetophenones with thiourea under solvent-free conditions provides a simple and fast synthesis of 2-aminothiazoles without the need for a catalyst. researchgate.net
Other green approaches utilize eco-friendly solvents or energy sources. Microwave irradiation has been shown to accelerate the synthesis of thiazoles from thioamides and ethyl bromopyruvate, often in the absence of a catalyst. google.com The use of recyclable catalysts, such as silica-supported tungstosilisic acid, or green solvents like PEG-400, further contributes to the environmental benignity of these synthetic strategies. masterorganicchemistry.comgoogle.com A catalyst-free intramolecular cyclization of N-allylbenzothioamide using N-bromosuccinimide (NBS) as an oxidant represents another direct method for thiazole synthesis. cdnsciencepub.com
Introduction of the Nitro Group at Position 2 of the 1,3-Thiazole Ring
The introduction of a nitro group onto a thiazole ring is a key step in synthesizing the target compound. However, direct electrophilic nitration of the thiazole ring typically occurs at the C5 position, which is the most electron-rich and thus most susceptible to electrophilic attack. organic-chemistry.org Therefore, placing a nitro group at the C2 position requires a more nuanced strategy.
A common approach to functionalizing the 2-position begins with 2-aminothiazole. The nitration of 2-aminothiazole and its alkyl derivatives can be achieved using absolute nitric acid in concentrated sulfuric acid at low temperatures (0° to -10°C). This reaction does not result in direct C-nitration but instead forms a 2-nitraminothiazole intermediate. These 2-nitramino compounds are crystalline, stable intermediates. However, upon heating, 2-nitraminothiazole typically undergoes a molecular rearrangement to yield 2-amino-5-nitrothiazole (B118965), again favoring substitution at the C5 position. The direct conversion of the 2-nitramino intermediate to a 2-nitrothiazole (B159308) is not the favored pathway. Achieving a 2-nitro substitution often requires building the ring from precursors that already contain the necessary nitro functionality, as direct C2 nitration is challenging due to the electronic properties of the thiazole ring.
Derivatization for the Carbonyl Chloride Moiety at Position 4
The final functionalization required is the creation of a carbonyl chloride group at the C4 position of the 2-nitrothiazole ring. This is typically accomplished in two stages: synthesis of the corresponding thiazole-4-carboxylic acid, followed by its conversion to the carbonyl chloride.
Several reliable methods exist for the synthesis of thiazole-4-carboxylic acid. One effective route involves the oxidation of a precursor C4 substituent. For example, 4-methylthiazole (B1212942) or 4-hydroxymethylthiazole (B1350391) can be oxidized to thiazole-4-carboxylic acid in high yield. A common procedure utilizes a mixture of concentrated nitric acid and sulfuric acid, with the reaction mixture being heated under reflux. The product is then precipitated by adjusting the pH.
Another innovative and environmentally friendly method starts from readily available L-cysteine hydrochloride and formaldehyde. These starting materials undergo condensation and esterification to produce methyl thiazolidine-4-carboxylate. This intermediate is then oxidized using manganese dioxide (MnO2) to form methyl thiazole-4-carboxylate, which is subsequently hydrolyzed to yield the final thiazole-4-carboxylic acid. This method is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and simplified procedures.
| Starting Material | Key Reagents | Intermediate | Yield |
|---|---|---|---|
| 4-Hydroxymethylthiazole | Conc. H₂SO₄, 70% HNO₃ | - | 94.5% |
| 4-Methylthiazole | Conc. H₂SO₄, 70% HNO₃ | - | 71% |
| L-Cysteine Hydrochloride | Formaldehyde, MnO₂, NaOH (hydrolysis) | Methyl thiazole-4-carboxylate | 89.4% (hydrolysis step) |
Once the 2-nitro-1,3-thiazole-4-carboxylic acid precursor is obtained, it can be converted to the final target compound, 2-Nitro-1,3-thiazole-4-carbonyl chloride. This transformation is a standard procedure in organic chemistry, typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive carbonyl chloride.
Subsequent Chlorination Methods for Acyl Chloride Formation
The conversion of the carboxylic acid group in 2-Nitro-1,3-thiazole-4-carboxylic acid into an acyl chloride is a crucial activation step for subsequent reactions. This transformation is typically accomplished using standard chlorinating agents that effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. The most common and efficient reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comlibretexts.orgchemistrysteps.com
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product as they can be easily removed from the reaction mixture. youtube.com
The reaction mechanism involves the following steps:
The carboxylic acid attacks the sulfur atom of thionyl chloride.
A chloride ion is eliminated, forming a highly reactive intermediate.
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into SO₂ and another chloride ion. libretexts.orgyoutube.com
To neutralize the HCl generated, a base such as pyridine is sometimes added to the reaction mixture, although the reaction can also be run neat or in an inert solvent like toluene (B28343) or dichloromethane (B109758). The presence of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent for preparing acyl chlorides and is often considered milder and more selective than thionyl chloride. wikipedia.orgchemicalbook.com Its use is particularly advantageous when the substrate is sensitive to the harsher conditions or higher temperatures that might be required with thionyl chloride. The reaction with oxalyl chloride also produces only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), facilitating an easy workup. wikipedia.org
The reaction is typically catalyzed by N,N-dimethylformamide (DMF). The mechanism involves the initial formation of a Vilsmeier reagent (an imidoyl chloride derivative) from the reaction of oxalyl chloride and DMF. msu.edu This reagent is the active chlorinating agent that reacts with the carboxylic acid to form the acyl chloride. msu.edu
| Reagent | Typical Conditions | Byproducts | Advantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in an inert solvent (e.g., toluene, CH₂Cl₂), often heated to reflux. Catalytic DMF may be used. | SO₂, HCl | Readily available; gaseous byproducts simplify purification. |
| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., CH₂Cl₂, THF) at room temperature or below. Requires catalytic DMF. | CO, CO₂, HCl | Milder conditions; volatile byproducts; high purity of product. chemicalbook.com |
Direct Synthetic Pathways to Thiazole-4-carbonyl Chloride Structures
Direct synthetic pathways to form the thiazole-4-carbonyl chloride structure in a single step are not commonly reported in chemical literature. The high reactivity of the acyl chloride functional group makes it generally incompatible with the conditions required for the construction of the thiazole ring itself. Most synthetic strategies for heterocyclic compounds focus on installing more stable functional groups that can be converted to the desired moiety in a later step. google.com
The most prevalent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis . nih.govwikipedia.org This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govyoutube.com The substituents on the final thiazole ring are determined by the choice of these starting materials. nih.gov
For instance, to obtain a substituent at the 4-position of the thiazole ring, the corresponding group must be present on the α-halocarbonyl reactant. A typical Hantzsch synthesis to produce a 4-substituted thiazole would proceed as follows:
Reactants : An α-haloketone or α-haloester (e.g., ethyl bromopyruvate to introduce an ester group at the 4-position) and a thioamide (e.g., thioformamide).
Mechanism : The reaction begins with a nucleophilic attack from the sulfur of the thioamide on the carbon bearing the halogen in the α-halocarbonyl compound (an SN2 reaction). youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. nih.govyoutube.com
Synthesizing a thiazole with a pre-formed carbonyl chloride at the 4-position via this method is synthetically challenging. The required α-halocarbonyl precursor, such as 3-bromo-2-oxopropanoyl chloride, would be highly unstable and prone to self-reaction or decomposition under the reaction conditions. Therefore, the standard and more practical approach involves:
Synthesizing a stable precursor, typically 2-nitro-1,3-thiazole-4-carboxylic acid or its corresponding ester (e.g., ethyl 2-nitro-1,3-thiazole-4-carboxylate).
Hydrolyzing the ester to the carboxylic acid if necessary.
Converting the carboxylic acid to the target acyl chloride using the chlorination methods described in the previous section.
This two-step approach (ring formation followed by functional group conversion) offers a more reliable and higher-yielding route to this compound than any potential direct pathway.
Reactivity and Chemical Transformations of 2 Nitro 1,3 Thiazole 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Group
The carbonyl chloride functional group is a highly reactive carboxylic acid derivative, making the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide array of nucleophiles. uomustansiriyah.edu.iq This reactivity is due to the strong electron-withdrawing inductive effect of the chlorine atom, which also serves as an excellent leaving group. libretexts.orgmasterorganicchemistry.com The general mechanism for these reactions is a two-step addition-elimination process known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this pathway, the nucleophile first adds to the carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, resulting in the net substitution of chloride with the incoming nucleophile. uomustansiriyah.edu.iqpressbooks.pub
The high reactivity of the acyl chloride group allows for the straightforward synthesis of various carboxylic acid derivatives under mild conditions.
Amides : The reaction of 2-Nitro-1,3-thiazole-4-carbonyl chloride with ammonia, primary amines, or secondary amines (a process known as aminolysis) yields the corresponding amides. libretexts.orglibretexts.org These reactions are typically rapid and often require a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org The synthesis of amides from carboxylic acids is commonly achieved by first converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. researchgate.netrsc.org
Esters : Treatment of the acyl chloride with alcohols (alcoholysis) produces esters. libretexts.org This reaction may also be performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the generated HCl. Phenols, being more acidic than alcohols, can also be used to form phenyl esters. libretexts.org
Hydrazides : The reaction with hydrazine (B178648) or its derivatives furnishes hydrazides. google.com These compounds are valuable intermediates in the synthesis of other heterocyclic systems. nih.govmdpi.com The reaction conditions must be controlled to prevent the formation of undesired bis-acylhydrazide byproducts. google.com
| Nucleophile | Product Class | General Structure of Product |
|---|---|---|
| Ammonia (NH₃) | Primary Amide | R-CONH₂ |
| Primary Amine (R'-NH₂) | Secondary Amide | R-CONHR' |
| Secondary Amine (R'₂NH) | Tertiary Amide | R-CONR'₂ |
| Alcohol (R'-OH) | Ester | R-COOR' |
| Hydrazine (H₂N-NH₂) | Hydrazide | R-CONHNH₂ |
The reactivity of this compound extends to a variety of other nucleophiles, including heterocyclic amines. Cyclic secondary amines such as piperidine (B6355638) and morpholine (B109124) react readily to form the corresponding tertiary amides. Aromatic heterocyclic amines, although generally less nucleophilic than their aliphatic counterparts, can also participate in these reactions to yield N-heteroaryl amides. The fundamental mechanism remains a nucleophilic acyl substitution. rsc.orgrsc.org
Transformations Involving the Nitro Group
One of the most significant transformations of the nitro group is its reduction to a primary amino group, yielding 2-amino-1,3-thiazole derivatives. libretexts.org This conversion is a crucial step in the synthesis of many biologically active compounds. The challenge lies in achieving selective reduction of the nitro group without affecting other potentially reducible functionalities, such as the carbonyl group (in its amide or ester form) or the thiazole (B1198619) ring itself. researchgate.net
Several methods have been developed for the chemoselective reduction of aromatic nitro compounds:
Metal/Acid Systems : Classic methods using metals like tin or zinc in the presence of acid are effective. libretexts.org
Catalytic Hydrogenation : This method, using catalysts such as Palladium on carbon (Pd/C) or Platinum, is widely used but may lack selectivity in complex molecules. libretexts.org
Transfer Hydrogenation : Reagents like hydrazine in the presence of a catalyst can selectively reduce nitro groups. researchgate.net
Metal Borohydrides : Systems such as sodium borohydride (B1222165) (NaBH₄) combined with transition metal salts (e.g., FeCl₂ or Ni(PPh₃)₄) have been shown to be effective and selective for reducing aromatic nitro groups in the presence of esters. d-nb.infojsynthchem.com
| Reducing System | Key Features | Reference |
|---|---|---|
| Hydrazine Hydrate | Can achieve selective reduction, sometimes requiring pressure, in the presence of amide groups. | researchgate.net |
| NaBH₄ / FeCl₂ | High chemoselectivity for the nitro group over ester functionalities under mild conditions. | d-nb.info |
| Zn or Mg / Hydrazine Glyoxylate | Provides a convenient and selective reduction of aromatic nitro compounds at room temperature. | |
| Catalytic Hydrogenation (H₂/Pd-C) | Common and efficient method, though selectivity can be a challenge with other reducible groups. | libretexts.org |
The 2-nitro group exerts a powerful electronic influence on the thiazole ring.
Aromaticity : Thiazole is an aromatic heterocycle due to the delocalization of six π-electrons. wikipedia.orgglobalresearchonline.net The introduction of a strong electron-withdrawing group like the nitro group significantly perturbs the ring's electron density. globalresearchonline.net This interaction can decrease the aromatic character of the ring by pulling electron density towards the substituent, which in turn affects the ring's reactivity. researchgate.net
Regioselectivity : Regioselectivity is the preference for a reaction to occur at a specific position on a molecule. wikipedia.org The 2-nitro group acts as a strong deactivating group for electrophilic aromatic substitution, making such reactions on the thiazole ring highly unfavorable. Conversely, it is a powerful activating group for nucleophilic aromatic substitution (SₙAr). rsc.orgrsc.orgjsynthchem.com It strongly activates the C2 position (the carbon to which it is attached) and, to a lesser extent, the C5 position for attack by nucleophiles. rsc.org This activation facilitates the displacement of a leaving group at these positions, or in some cases, the displacement of the nitro group itself. rsc.orgrsc.org
Electrophilic and Nucleophilic Reactions on the Thiazole Ring System
Electrophilic Reactions : The thiazole ring can undergo electrophilic aromatic substitution, typically at the C5 position, which has the highest calculated π-electron density. wikipedia.org However, the presence of the 2-nitro group, a potent deactivating meta-director in benzene (B151609) chemistry, renders the thiazole ring electron-deficient and thus highly resistant to attack by electrophiles. libretexts.orgmasterorganicchemistry.com Therefore, electrophilic substitution reactions on the 2-nitro-1,3-thiazole core are generally not feasible under standard conditions.
Nucleophilic Reactions : The electron-deficient nature of the 2-nitrothiazole (B159308) ring makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr). rsc.orgrsc.org Kinetic studies on 2-nitrothiazole have shown that it reacts with nucleophiles like alkoxides and piperidine to displace the nitro group. rsc.orgrsc.orgrsc.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). rsc.org This high susceptibility to nucleophilic attack is a key feature of the 2-nitrothiazole system.
| Reaction Type | Effect of 2-Nitro Group | Most Likely Site of Attack | Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Strong Deactivation | C5 (theoretically) | Reaction is highly disfavored. |
| Nucleophilic Aromatic Substitution | Strong Activation | C2 | Reaction is highly favored; displacement of the nitro group can occur. |
Cycloaddition Reactions of Thiazole-Based Dienes
The participation of the thiazole ring in cycloaddition reactions, particularly the Diels-Alder reaction, is a known strategy for the synthesis of complex heterocyclic systems. In many instances, thiazole derivatives are functionalized to act as dienes. For example, 4-alkenyl-2-dialkylaminothiazoles have been shown to function as "in-out" dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes. These reactions proceed with high regioselectivity and diastereoselectivity to yield tetrahydrobenzothiazoles. The thiazole ring, in this context, provides the C4-C5 double bond as part of the diene system.
While these examples establish the capability of the thiazole ring to participate in cycloadditions, there is a lack of specific literature detailing the behavior of this compound or its immediate derivatives as either a diene or a dienophile. The strong electron-withdrawing effect of the nitro group at the C2 position would significantly decrease the electron density of the thiazole ring, likely diminishing its reactivity as a diene in a normal electron-demand Diels-Alder reaction. Conversely, this electronic feature might enhance its reactivity as a dienophile, although such examples are not readily found in the literature.
Table 1: Examples of Cycloaddition Reactions with Thiazole-Based Dienes
| Diene | Dienophile | Product Type | Reference |
| 4-Alkenyl-2-dialkylaminothiazole | Nitroalkene | Tetrahydrobenzothiazole | nih.gov |
| 4-Vinylthiazole | N-phenylmaleimide | Diels-Alder Adduct | Not explicitly found |
Arylation and Other Ring Functionalization Strategies
The direct C-H arylation of thiazoles is a powerful tool for the synthesis of functionalized derivatives. Palladium-catalyzed methodologies have been developed for the regioselective arylation of the thiazole ring. The site of arylation (C2, C4, or C5) can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, some palladium catalyst systems can selectively promote arylation at the C2 position, while others direct it to the C5 position.
For a molecule like this compound, direct C-H arylation would likely target the C5 position, as the C2 and C4 positions are already substituted. However, the strong deactivating effect of the nitro group could make this transformation challenging. The carbonyl chloride at C4 could also be a reactive site under the conditions typically employed for C-H activation.
Alternative arylation strategies, such as Suzuki or Stille cross-coupling reactions, would require the prior introduction of a suitable handle (e.g., a halogen) at the C5 position. The reactivity of such a precursor would again be heavily influenced by the electronic properties of the nitro group.
Advanced Chemical Reactions and Mechanistic Studies
Tetrakis(dimethylamino)ethylene (TDAE) Methodology in Thiazole Chemistry
Tetrakis(dimethylamino)ethylene (TDAE) is a strong organic reducing agent capable of single-electron transfer. It has been employed in various synthetic transformations, including the generation of anions from halogenated precursors under mild conditions. While the application of TDAE in the chemistry of some nitro-heterocycles has been explored, its specific use with this compound is not documented in the available literature.
In principle, TDAE could potentially interact with the nitrothiazole system in several ways. It could facilitate the reduction of the nitro group or mediate coupling reactions. However, without experimental data, the specific outcomes of reacting this compound with TDAE remain speculative.
Intramolecular Rearrangements and Cyclization Processes
Intramolecular reactions of substituted thiazoles can lead to the formation of diverse fused heterocyclic systems. For instance, derivatives of this compound, such as amides formed by reacting the carbonyl chloride with a suitably functionalized amine, could be precursors for intramolecular cyclization reactions.
An example of a rearrangement in a related system is the transformation of 2-nitramino-thiazole into 2-amino-5-nitrothiazole (B118965) upon heating. This demonstrates that nitro-substituted thiazoles can undergo intramolecular rearrangements, although this specific example does not involve the C4-carbonyl functionality.
The synthesis of 2-allylamino-4-amino-5-aroyl-1,3-thiazoles has been reported from the cyclization of S-alkylisoureas with cyanothioacetamide, showcasing a pathway to functionalized thiazoles. While this represents a synthetic route to thiazoles rather than a transformation of a pre-existing one, it highlights the types of structures that can be built around the thiazole core.
Table 2: Potential Intramolecular Reactions of this compound Derivatives
| Derivative | Reaction Type | Potential Product |
| Amide with a nucleophilic side chain | Intramolecular Cyclization | Fused thiazole heterocycle |
| Ester with a reactive side chain | Intramolecular Rearrangement | Rearranged thiazole derivative |
Spectroscopic and Structural Characterization Methodologies for 2 Nitro 1,3 Thiazole 4 Carbonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H-NMR spectrum of 2-Nitro-1,3-thiazole-4-carbonyl chloride is characterized by its simplicity, owing to the single proton attached to the thiazole (B1198619) ring. This proton, located at the C-5 position, is expected to appear as a sharp singlet in the downfield region of the spectrum. The significant deshielding is a direct consequence of the cumulative electron-withdrawing effects of the adjacent nitro group at the C-2 position, the carbonyl chloride group at the C-4 position, and the inherent aromaticity of the thiazole ring. The precise chemical shift is influenced by the solvent used but is typically anticipated in the range of δ 8.5-9.5 ppm. In derivatives where the carbonyl chloride is converted to an ester or amide, the chemical shift of the H-5 proton may experience a slight upfield or downfield shift, but it will remain a singlet, providing a clear diagnostic signal for this position on the thiazole core.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
The ¹³C-NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected. The carbon of the carbonyl chloride group (C=O) typically resonates in the highly deshielded region of δ 160-170 ppm. The C-2 carbon, directly attached to the strongly electron-withdrawing nitro group and the ring nitrogen, is also significantly deshielded, with a predicted chemical shift in the range of δ 155-165 ppm. The C-4 and C-5 carbons of the thiazole ring will appear at distinct chemical shifts, influenced by their position relative to the substituents. Quaternary carbons, such as C-2 and C-4, often exhibit weaker signals compared to protonated carbons like C-5.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct information about the functional groups present.
FTIR spectroscopy is a powerful tool for identifying the key functional groups in this compound. The spectrum is expected to be dominated by several characteristic absorption bands. A very strong and sharp absorption band for the carbonyl (C=O) stretching vibration of the acid chloride group is anticipated in the region of 1750-1800 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The thiazole ring itself will produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=N, C=C, and C-S stretching and ring deformation vibrations.
Table 3: Predicted FTIR Absorption Bands for this compound
Raman spectroscopy serves as a valuable complement to FTIR. While FTIR measures absorption, Raman measures the scattering of light. Molecular vibrations that result in a change in polarizability are Raman active. For this compound, the symmetric stretching vibration of the nitro group is expected to produce a particularly strong Raman signal. The vibrations of the thiazole ring, especially those involving the C-S bond and the aromatic system, are also typically Raman active. In contrast, the highly polar C=O bond of the carbonyl chloride, which gives a strong FTIR signal, may show a weaker signal in the Raman spectrum. This complementarity is useful for confirming functional groups and for studying molecular symmetry. Raman spectroscopy can be particularly advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Using electron impact (EI) ionization, the mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its exact mass.
The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for related nitro-arylthiazoles include the initial loss of the chlorine atom (M-Cl)⁺, the loss of the entire carbonyl chloride group as a radical, or the loss of carbon monoxide (M-CO)⁺ from the acylium ion. nih.govnih.gov Another prominent fragmentation pathway involves the loss of the nitro group, either as an NO₂ radical (M-NO₂)⁺ or as a neutral NO molecule. nih.gov Further fragmentation would involve the cleavage of the thiazole ring itself, leading to smaller, characteristic fragment ions. nih.gov High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.
In the analysis of related nitro-thiazole compounds, HRMS has been successfully used to confirm the structures of newly synthesized derivatives. researchgate.netresearchgate.net For instance, in the study of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, HRMS was a key method for structure confirmation. researchgate.net The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The expected HRMS data for this compound would provide its exact mass, confirming its elemental formula of C4HCl2N2O3S.
Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry
Both Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry are valuable techniques for the structural elucidation of this compound and its derivatives, providing information about the molecular weight and fragmentation patterns.
Electron Impact (EI) Mass Spectrometry
EI-MS has been extensively used to study the fragmentation of various thiazole derivatives. nih.govnih.govnih.gov In the analysis of 2-substituted-4-arylthiazoles, prominent fragment ions were observed resulting from the elimination of the nitro group (NO2) and the cleavage of the thiazole ring. nih.govnih.gov The fragmentation of 2-substituted 5-nitro-2-furyl thiazoles also showed characteristic cleavage patterns of the molecular ion. nih.gov For thiazolo[3,2-a]pyrimidines, the fragmentation typically involves the decomposition of the thiazole ring followed by the pyrimidine (B1678525) ring, indicating the relative stability of the pyrimidine ring. sapub.org
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It has been employed in the characterization of novel 2,4-disubstituted-1,3-thiazole derivatives. nih.gov ESI-MS is also a powerful tool for studying the gas-phase behavior of isomers, as demonstrated in the differentiation of 1,2,3-thiadiazoles and 1,2,3-triazoles. nih.gov
The following table summarizes the expected fragmentation patterns for this compound based on findings for similar structures.
| Ionization Method | Expected Fragmentation Pathways | Reference |
| EI-MS | - Loss of Cl radical- Loss of CO molecule- Loss of NO2 radical- Cleavage of the thiazole ring | nih.govnih.govnih.gov |
| ESI-MS | - Protonated molecular ion [M+H]+- Adduct formation (e.g., [M+Na]+) | nih.govnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the optical properties of this compound and its derivatives.
Studies on dipolar thiazole derivatives containing nitro and amino groups have shown distinct absorbance bands in the UV-Vis range. researchgate.net The presence of electron-withdrawing (nitro group) and electron-donating groups influences the position of the absorption maxima. For instance, a thiazole derivative functionalized with a nitro group as an electron acceptor exhibited specific absorbance characteristics. researchgate.net In the case of some thiazolidinone derivatives, two absorption peaks were observed in the ultraviolet region. scielo.org.za
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π → π* and n → π* transitions of the nitrothiazole chromophore.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method is essential for the unambiguous determination of the solid-state structure of this compound and its derivatives.
The table below presents an example of crystallographic data obtained for a related heterocyclic compound.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate | Orthorhombic | P2221 | a = 20.876 Åb = 12.111 Åc = 6.288 Å | researchgate.netscilit.com |
Elemental Analysis (CHNS) and Quantitative Spectroscopic Methods (e.g., ICP-AES)
Elemental analysis (CHNS) is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of newly synthesized compounds like this compound and its derivatives.
Numerous studies on the synthesis of novel thiazole derivatives report the use of elemental analysis to confirm the proposed structures, with the results generally being within ±0.4% of the calculated theoretical values. nih.govmjcce.org.mkresearchgate.net
The theoretical elemental composition of this compound (C4HCl2N2O3S) is presented in the table below.
| Element | Symbol | Atomic Mass | Percentage |
| Carbon | C | 12.01 | 26.39% |
| Hydrogen | H | 1.01 | 0.55% |
| Chlorine | Cl | 35.45 | 38.96% |
| Nitrogen | N | 14.01 | 15.39% |
| Oxygen | O | 16.00 | 26.37% |
| Sulfur | S | 32.07 | 17.63% |
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a quantitative spectroscopic method that can be used for the determination of the concentration of various elements in a sample, although it is more commonly used for metals and is less frequently reported for the routine characterization of organic compounds like thiazole derivatives.
Theoretical and Computational Investigations of 2 Nitro 1,3 Thiazole 4 Carbonyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently employed to determine optimized geometries, vibrational frequencies, and various electronic properties of molecules, providing a balance between accuracy and computational cost. nih.govresearchgate.net For derivatives of the 1,3-thiazole ring, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully used to compare theoretical data with experimental results. nih.gov
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. researchgate.net Theoretical calculations can compute vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational spectra are typically calculated using methods like DFT. The computed harmonic frequencies are often scaled by an appropriate factor to improve agreement with experimental data, which are inherently anharmonic. nih.gov For thiazole (B1198619) derivatives, characteristic vibrational modes include C=N stretching, aromatic C=C stretching, and vibrations associated with substituents. researchgate.netresearchgate.net For 2-Nitro-1,3-thiazole-4-carbonyl chloride, key predicted vibrations would include the symmetric and asymmetric stretches of the nitro (NO₂) group, the high-frequency stretch of the carbonyl (C=O) group in the acyl chloride, and various stretching and bending modes of the thiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com These calculations provide theoretical chemical shifts that can be correlated with experimental values, confirming the proposed structure. distantreader.org For the target molecule, calculations would predict the chemical shift for the single proton on the thiazole ring (at the C-5 position) and the distinct chemical shifts for the carbon atoms of the thiazole ring and the carbonyl group. nih.gov
Below is a hypothetical table of predicted spectroscopic data for this compound, based on typical values for similar structures found in computational studies.
| Parameter | Predicted Value | Description |
| IR Frequency (cm⁻¹) | ||
| ν(C=O) | ~1750-1780 | Carbonyl chloride stretch |
| νₐₛ(NO₂) | ~1550-1580 | Asymmetric NO₂ stretch |
| νₛ(NO₂) | ~1340-1360 | Symmetric NO₂ stretch |
| ν(C=N) | ~1590-1610 | Thiazole ring stretch |
| ¹³C NMR Shift (ppm) | ||
| δ(C=O) | ~160-165 | Carbonyl chloride carbon |
| δ(C2-NO₂) | ~165-170 | Thiazole C2 carbon |
| δ(C4-COCl) | ~145-150 | Thiazole C4 carbon |
| δ(C5-H) | ~125-130 | Thiazole C5 carbon |
| ¹H NMR Shift (ppm) | ||
| δ(C5-H) | ~8.0-8.5 | Thiazole C5 proton |
Note: The data in this table is illustrative and represents expected ranges based on computational studies of related thiazole derivatives. nih.govresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com
The distribution and energy of these orbitals provide insight into the electronic properties and reactivity of a molecule. nih.gov In thiazole derivatives, the HOMO and LUMO are often localized over the conjugated π-system of the ring and its substituents. nih.gov For this compound, the presence of the electron-withdrawing nitro group at the C2 position and the carbonyl chloride group at the C4 position would significantly lower the energy of both the HOMO and LUMO. The LUMO is expected to be predominantly localized over the nitro group and the thiazole ring, indicating these are the primary sites for nucleophilic attack. libretexts.org The HOMO would likely be distributed across the thiazole ring, particularly involving the sulfur atom's lone pairs.
| Molecular Orbital | Description | Expected Localization |
| HOMO | Highest Occupied Molecular Orbital | Distributed on the thiazole ring, with contribution from the sulfur atom. |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the nitro group and the C=N bond of the thiazole ring. |
From the energies of the HOMO and LUMO orbitals (E_HOMO and E_LUMO), several important quantum chemical parameters can be calculated to describe the global reactivity of a molecule. mdpi.comatlantis-press.com
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.govmdpi.com
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." acs.org
Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. atlantis-press.com
Chemical Potential (μ): Defined as the negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system. atlantis-press.com
The strong electron-withdrawing nature of the nitro and carbonyl chloride groups is expected to result in a relatively small HOMO-LUMO gap for this compound, indicating a reactive molecule. mdpi.com
| Parameter | Formula | Significance |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity indicator; smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to electronic change. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting ability. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency. |
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of pathways, transition states, and the factors that control selectivity. researchgate.net
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov The energy of the transition state determines the activation barrier of the reaction, providing insight into the reaction kinetics. nih.gov For this compound, a key reaction would be the nucleophilic acyl substitution at the carbonyl chloride group. Computational studies could model the reaction with various nucleophiles (e.g., amines, alcohols) to determine the activation energies and elucidate whether the mechanism is concerted or stepwise.
Computational studies are highly effective in predicting the regioselectivity of chemical reactions. nih.gov In reactions involving the thiazole ring, such as electrophilic substitution, the positions of the existing substituents direct the incoming group. The electron-withdrawing nitro group at C2 deactivates the ring, particularly the C5 position, towards electrophilic attack. Computational analysis of the transition state energies for attack at different positions can quantitatively predict the observed regioselectivity. nih.govacs.org For reactions involving external reagents, such as cycloadditions, DFT calculations can explore the different possible orientations of the reactants to determine the favored regioisomeric and diastereomeric products. mdpi.com
Solvent Effects and Catalytic Influences on Reactivity
The reactivity of this compound, like other acyl chlorides, is profoundly influenced by the surrounding solvent medium. The solvent can affect reaction rates and even alter reaction mechanisms by stabilizing or destabilizing reactants, transition states, and products.
Solvent Effects:
The reactions of acyl chlorides, such as nucleophilic acyl substitution, can proceed through different mechanisms, primarily the bimolecular nucleophilic substitution (SN2-type) or a stepwise mechanism involving a carbocation intermediate (SN1-type). researchgate.net The preferred pathway for this compound is dependent on the solvent's properties, including polarity, nucleophilicity, and its ability to form hydrogen bonds.
In polar, ionizing solvents, an SN1-type mechanism may be favored due to the stabilization of the potential acylium cation intermediate. Conversely, in less polar or more nucleophilic solvents, a bimolecular pathway is more likely, where the solvent may act as a nucleophile or a general base catalyst. researchgate.net The presence of the electron-withdrawing nitro group on the thiazole ring is expected to influence the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.
The effect of solvent on reaction rates can be quantitatively assessed using empirical solvent parameters. These correlations can provide insights into the nature of the transition state and the extent of charge development.
Interactive Data Table: Expected Solvent Effects on the Reactivity of this compound
| Solvent Property | Expected Effect on Reactivity | Rationale |
| Polarity/Ionizing Power | Increased reaction rates in more polar solvents. | Stabilization of charged intermediates and transition states, particularly in an SN1-like mechanism. |
| Nucleophilicity | Faster reactions in more nucleophilic solvents. | Direct participation of the solvent as a nucleophile in the substitution reaction. |
| Protic vs. Aprotic | Protic solvents can act as both nucleophiles and proton donors, potentially accelerating the reaction by stabilizing the leaving group. Aprotic solvents primarily influence the reaction through their polarity. | Hydrogen bonding can play a significant role in solvating the reactants and transition state. |
Catalytic Influences:
The reactions of this compound can be significantly accelerated through catalysis. Both nucleophilic and electrophilic catalysis can play a role, depending on the specific reaction.
Nucleophilic Catalysis: Tertiary amines and phosphines can act as nucleophilic catalysts by reacting with the acyl chloride to form a highly reactive acyl-ammonium or acyl-phosphonium intermediate. This intermediate is then more susceptible to attack by the primary nucleophile.
Electrophilic Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Transition Metal Catalysis: Palladium-catalyzed reactions of acyl chlorides have been developed for various cross-coupling reactions. nih.gov These methods often involve the oxidative addition of the acyl chloride to a low-valent palladium complex, followed by reductive elimination to form the final product. Such catalytic systems could potentially be applied to this compound for the synthesis of novel derivatives.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis provide valuable insights into the three-dimensional structure, stability, and reactivity of this compound. These computational techniques allow for the exploration of the potential energy surface and the identification of low-energy conformers.
The conformational preferences of this molecule are primarily determined by the rotational barriers around the single bond connecting the carbonyl chloride group to the thiazole ring. The relative orientation of the carbonyl group with respect to the thiazole ring will influence the molecule's dipole moment, steric accessibility of the electrophilic carbon, and potential for intramolecular interactions.
Computational studies on related thiazole derivatives have shown that intramolecular hydrogen bonds and other non-covalent interactions can play a crucial role in stabilizing certain conformations. nih.gov For this compound, potential, albeit weak, intramolecular interactions between the carbonyl oxygen and the sulfur atom of the thiazole ring, or between the nitro group and adjacent atoms, could influence the conformational landscape.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and geometry of molecules like this compound. These calculations can provide information on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. Molecular dynamics simulations can further be employed to study the dynamic behavior of the molecule and the conformational changes it undergoes over time in different environments. nih.govnih.gov
Interactive Data Table: Predicted Conformational Properties of this compound
| Conformational Feature | Predicted Characteristic | Computational Method for Investigation |
| Rotational Barrier (Thiazole-Carbonyl Bond) | Moderate, allowing for the existence of multiple conformers at room temperature. | DFT calculations to map the potential energy surface as a function of the dihedral angle. |
| Most Stable Conformer | Likely a planar or near-planar arrangement to maximize conjugation between the thiazole ring and the carbonyl group. The relative orientation of the C=O and C-S bonds will be critical. | Geometry optimization using DFT or other high-level ab initio methods. |
| Intramolecular Interactions | Potential for weak electrostatic interactions between the carbonyl oxygen and the thiazole sulfur, and between the nitro group and the carbonyl chloride. | Analysis of the electron density distribution and non-covalent interaction plots from DFT calculations. |
| Influence of Nitro Group | The electron-withdrawing nature of the nitro group will affect the electronic properties of the thiazole ring and the electrophilicity of the carbonyl carbon. | Calculation of molecular electrostatic potential maps and Mulliken or NBO charges. |
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Approaches for 2-Nitro-1,3-thiazole-4-carbonyl chloride
Traditional methods for synthesizing acyl chlorides often involve reagents like thionyl chloride and oxalyl chloride, which are effective but generate significant corrosive and toxic waste, such as HCl and SO2. ucl.ac.uk The development of greener and more sustainable synthetic routes for this compound is a critical area for future research, aligning with the growing demand for environmentally benign chemical processes. humanjournals.com
Key research opportunities include:
Solvent-Free and Alternative Chlorinating Agents: Investigating solid-supported chlorinating agents or solvent-free reaction conditions could drastically reduce environmental impact. google.com For instance, the use of bis(trichloromethyl)carbonate (triphosgene) in a solventless system presents a safer alternative to gaseous phosgene (B1210022) or highly reactive liquids. google.com
Green Solvents and Energy Sources: Moving away from chlorinated solvents like dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF), which are commonly used in amidation and acylation reactions, is a priority. ucl.ac.uk Research into the use of more benign solvents, such as ionic liquids or bio-based solvents, could offer sustainable alternatives. humanjournals.comtandfonline.com Furthermore, employing energy-efficient techniques like ultrasonic irradiation has shown promise in accelerating reactions and improving yields in the synthesis of heterocyclic compounds, a strategy that could be adapted for the synthesis of this acyl chloride or its precursors. mdpi.comresearchgate.net
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and reagents, minimize waste, and allow for more efficient production.
Catalytic Approaches: Exploring catalytic methods to convert the parent carboxylic acid (2-nitro-1,3-thiazole-4-carboxylic acid) to the acyl chloride would be a significant advancement. While direct catalytic conversion is challenging, research into novel activating agents that can be used in catalytic amounts would represent a major step towards a more atom-economical process.
A comparison of potential green synthesis parameters is presented in the table below.
| Feature | Traditional Method (e.g., Thionyl Chloride) | Potential Sustainable Method |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Bis(trichloromethyl)carbonate, N-chlorosuccinimide |
| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Ionic Liquids, Bio-solvents, or Solvent-free |
| Byproducts | HCl, SO₂, CO, CO₂ (corrosive, toxic gases) | Recyclable reagents, less harmful byproducts |
| Energy Input | Conventional heating (reflux) | Microwave, Ultrasonic Irradiation, Flow Reactor |
| Atom Economy | Moderate to Low | Potentially Higher |
Exploration of Catalytic Systems for Enhanced Selectivity and Yield in Derivatization
The primary utility of this compound is in the acylation of nucleophiles, most commonly amines, to form amides. While these reactions are often high-yielding, the use of catalysts can offer significant advantages, particularly when dealing with sterically hindered or electronically deactivated substrates. core.ac.uk Future research should focus on identifying and optimizing catalytic systems for the derivatization of this specific acyl chloride.
Promising areas of exploration include:
Organocatalysis: Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are known to accelerate acylation reactions. Investigating more advanced and recyclable organocatalysts could improve reaction efficiency, especially for less reactive aromatic amines, while simplifying product purification.
Transition Metal Catalysis: While less common for direct acylation with acyl chlorides, transition metal catalysts, including those based on palladium, zirconium, or titanium, have been developed for various amide bond formations. rsc.org Research could explore whether these systems offer unique selectivity or reactivity profiles with this compound, potentially enabling novel transformations or couplings. For instance, palladium-catalyzed N-acylation has been used to form amides from tertiary amines via C-N bond cleavage, a pathway that could expand the substrate scope. organic-chemistry.org
Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for direct amidation between carboxylic acids and amines, promoting the reaction under milder conditions. ucl.ac.uk While this compound is already an activated species, boronic acid systems could be explored for tandem reactions or to enhance selectivity in complex molecules with multiple nucleophilic sites.
The table below outlines potential catalysts and their advantages for the derivatization of this compound.
| Catalyst Type | Example(s) | Potential Advantages in Derivatization |
| Organocatalysts | DMAP, Proline-based catalysts | Increased reaction rates, milder conditions, suitable for challenging amines. organic-chemistry.org |
| Transition Metals | Palladium, Zirconium, Titanium complexes | Novel reactivity, potential for C-N bond cleavage acylation, high efficiency. rsc.org |
| Boronic Acids | Phenylboronic acid, MIBA | Mild reaction conditions, high yields, potential for one-pot tandem reactions. organic-chemistry.org |
Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity
In silico methods are powerful tools for accelerating the discovery and development of new molecules. researchgate.net Applying computational chemistry to this compound and its potential derivatives can guide synthetic efforts, saving significant time and resources. researchgate.net
Future research in this area should involve:
Reactivity Prediction: Using Density Functional Theory (DFT) calculations, researchers can model the electronic structure of the acyl chloride. tandfonline.comresearchgate.net This allows for the prediction of its reactivity towards various nucleophiles. By calculating parameters such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps, one can quantitatively estimate how substitutions on the nucleophile or modifications to the thiazole (B1198619) ring would impact reaction kinetics and thermodynamics. researchgate.net
Virtual Screening of Derivatives: A vast virtual library of potential amide, ester, and other derivatives can be generated computationally. Molecular docking studies can then be performed to predict the binding affinity of these virtual compounds against specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This is particularly relevant for drug discovery, where thiazole derivatives are known to possess a wide range of pharmacological activities. tandfonline.comnih.govnih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. tandfonline.com By identifying candidates with favorable pharmacological profiles early in the design phase, researchers can focus synthetic efforts on molecules with a higher probability of success in later developmental stages.
Designing for Materials Science: Computational methods can predict the photophysical and electronic properties of larger molecules incorporating the 2-nitro-1,3-thiazole moiety. researchgate.net This allows for the rational design of novel dyes, semiconductors, or fluorescent materials with tailored properties like specific absorption/emission wavelengths or desired HOMO/LUMO energy levels for optoelectronic applications. rsc.org
Integration of this compound into Advanced Materials Chemistry and Optoelectronic Applications
Thiazole and its fused-ring derivatives are recognized as important building blocks for functional organic materials due to their electronic properties, planarity, and stability. rsc.orgsemanticscholar.org The thiazolo[5,4-d]thiazole (B1587360) (TTz) core, for example, is an electron-deficient system used in the synthesis of semiconductors for organic photovoltaics and field-effect transistors. rsc.org The unique combination of a reactive handle (carbonyl chloride) and an electron-deficient, nitro-substituted aromatic ring makes this compound an intriguing candidate for incorporation into advanced materials.
Emerging opportunities include:
Organic Semiconductors: The electron-withdrawing nature of the nitro group can significantly lower the LUMO energy level of materials incorporating this moiety. By reacting the acyl chloride with appropriate aromatic amines or other nucleophiles, novel donor-acceptor (D-A) type molecules can be synthesized. These materials could function as n-type or ambipolar semiconductors in organic thin-film transistors (OTFTs).
Fluorescent Dyes and Sensors: Thiazole-based compounds can exhibit strong fluorescence. researchgate.netrsc.org The 2-nitro-1,3-thiazole unit can be incorporated into larger conjugated systems to create novel fluorophores. The electronic properties of such dyes could be sensitive to their local environment, making them potential candidates for chemical sensors where binding to an analyte would induce a change in the fluorescence signal. mdpi.com
Nonlinear Optical (NLO) Materials: Molecules with a strong D-A architecture often exhibit significant NLO properties. The 2-nitro-1,3-thiazole moiety can act as a potent electron-accepting unit. Coupling it with strong electron-donating groups via the carbonyl bridge could lead to the creation of new materials for applications in photonics and optoelectronics. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the thiazole ring is beneficial for efficient intermolecular π-π stacking, which is crucial for charge transport in OLEDs. rsc.org By synthesizing emitters or host materials that include the 2-nitro-1,3-thiazole core, it may be possible to tune the emission color and improve device efficiency and stability. researchgate.netrsc.org
The table below summarizes the potential applications in materials chemistry.
| Application Area | Role of this compound | Desired Properties of Resulting Material |
| Organic Semiconductors | Electron-accepting building block in D-A systems | Low LUMO energy, high electron mobility, good stability. rsc.org |
| Fluorescent Dyes/Sensors | Core component of a fluorophore | High quantum yield, environmental sensitivity, photostability. researchgate.netmdpi.com |
| OLEDs | Building block for emissive or charge-transport layers | Tunable emission wavelength, good thermal stability, efficient charge transport. rsc.org |
| Nonlinear Optics | Electron-acceptor in a push-pull chromophore | Large hyperpolarizability, good optical transparency. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-nitro-1,3-thiazole-4-carbonyl chloride?
- The synthesis of acyl chlorides typically involves treating carboxylic acids with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For nitro-substituted thiazoles, a stepwise approach may be required: (1) nitration of the thiazole ring under controlled conditions (e.g., mixed acid at low temperatures), followed by (2) conversion of the 4-carboxylic acid group to the acyl chloride using SOCl₂ in anhydrous solvents (e.g., dichloromethane) . Ensure inert atmospheres to avoid side reactions with moisture.
Q. How should researchers handle this compound safely in the lab?
- This compound reacts violently with water, releasing HCl gas and heat. Use dry gloves, sealed containers, and moisture-free environments. Work under fume hoods with acid gas scrubbers. Storage should be in desiccated conditions at –20°C. Emergency protocols for spills include neutralization with sodium bicarbonate and immediate evacuation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- FTIR : Confirm the carbonyl chloride group (C=O stretch ~1750–1800 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).
- ¹H/¹³C NMR : The thiazole ring protons resonate at δ 7.5–8.5 ppm, while the nitro group deshields adjacent carbons.
- X-ray crystallography : Resolve the planar geometry of the thiazole ring and nitro group orientation (analogous to nitazoxanide derivatives) .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution?
- The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols. However, steric hindrance from the thiazole ring may reduce reaction rates with bulky nucleophiles. Kinetic studies using pyridine as a catalyst can optimize acylation yields .
Q. What are the stability challenges of this compound under varying pH and temperature?
- Hydrolysis studies show rapid decomposition in aqueous media (t½ < 1 hour at pH 7). In anhydrous acetonitrile, stability improves (t½ > 24 hours at 25°C). Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, necessitating low-temperature storage for long-term use .
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives?
- Discrepancies often arise from nitration efficiency and purification methods. For example, column chromatography with silica gel (eluent: hexanes/ethyl acetate) improves purity compared to recrystallization. Monitor reaction progress via TLC (Rf ~0.5 in 5% EtOAc/hexanes) and validate yields via HPLC-MS .
Q. What strategies mitigate side reactions during coupling with amino-thiazoles?
- Competing hydrolysis can be suppressed using anhydrous solvents (e.g., THF) and molecular sieves. Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation while reducing reaction temperatures. For sterically hindered amines, microwave-assisted synthesis (60°C, 30 min) improves efficiency .
Methodological Considerations
Q. How to design experiments analyzing the bioactivity of derivatives?
- Use the title compound as a scaffold for synthesizing amide or ester derivatives. Screen for antimicrobial activity via MIC assays against anaerobic pathogens (e.g., Clostridium difficile), leveraging the nitro-thiazole motif’s known inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) .
Q. What computational tools predict the compound’s reactivity in silico?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
